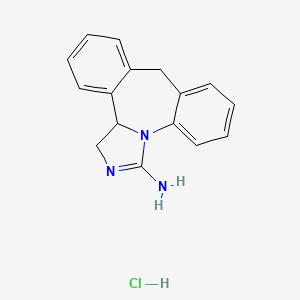

Epinastine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Epinastine Hydrochloride involves several steps:

Reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent: This step generates an amino-protective compound.

Reduction and deprotection reactions: These reactions produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.

Cyanogen bromide cyclization: This step involves the cyclization of 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine, followed by neutralization with alkali and reaction with hydrochloric acid to yield this compound.

This method is advantageous for industrial production due to the accessibility of raw materials, fewer byproducts, and high product purity .

Analyse Chemischer Reaktionen

Epinastinhydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Diese Reaktion kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Epinastinhydrochlorid kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, bei der das Chloratom durch andere Nukleophile ersetzt wird.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Allergic Conjunctivitis

Epinastine hydrochloride is predominantly used in ophthalmic formulations to treat allergic conjunctivitis. Its applications include:

- Topical Eye Drops : Epinastine 0.05% eye drops are indicated for the prevention of ocular itching associated with allergic conjunctivitis. The onset of action occurs within 3 minutes, with effects lasting up to 8 hours. Typical dosing involves one drop in each eye twice daily .

- Clinical Efficacy : Studies have demonstrated that epinastine is significantly more effective than placebo in reducing ocular itching and conjunctival hyperemia induced by allergens. It has also shown noninferiority to other antihistamines like olopatadine .

Formulation Innovations

Recent research has explored innovative delivery systems for epinastine:

- Contact Lenses : A study developed soft contact lenses that release this compound, providing sustained therapeutic effects for allergic conjunctivitis. This method demonstrated significant inhibition of histamine-induced symptoms compared to traditional eye drops .

Data Table: Clinical Study Outcomes

Case Study 1: Efficacy in Seasonal Allergic Conjunctivitis

In a clinical trial involving patients with seasonal allergic conjunctivitis, participants receiving epinastine demonstrated a significant reduction in symptoms compared to those receiving placebo. The study highlighted the rapid onset and prolonged effect of epinastine, supporting its use as a first-line treatment option .

Case Study 2: Innovative Delivery via Contact Lenses

A group of guinea pigs was used to assess the efficacy of epinastine-releasing contact lenses against traditional eye drops. The results indicated that the contact lenses provided superior control over histamine-induced symptoms, suggesting a promising alternative delivery method for patients suffering from allergic conjunctivitis .

Wirkmechanismus

Epinastine Hydrochloride exerts its effects by:

Stabilizing mast cells: It prevents mast cell degranulation, thereby controlling the allergic response.

Blocking histamine receptors: It prevents histamine from binding to both H1 and H2 receptors, stopping itching and providing lasting protection.

Inhibiting proinflammatory mediators: It prevents the release of proinflammatory chemical mediators from blood vessels, halting the progression of the allergic response.

Vergleich Mit ähnlichen Verbindungen

Epinastinhydrochlorid ist aufgrund seiner multiplen Wirkung auf allergische Reaktionen einzigartig. Zu ähnlichen Verbindungen gehören:

- Azelastinhydrochlorid

- Ketotifenfumarat

- Olopatadinhydrochlorid

Diese Verbindungen wirken ebenfalls als Antihistaminika und Mastzellenstabilisatoren, unterscheiden sich jedoch in ihrer spezifischen Rezeptoraffinität und ihren Nebenwirkungsprofilen .

Epinastinhydrochlorid zeichnet sich durch seine hohe Selektivität für Histamin-H1-Rezeptoren und seine Fähigkeit aus, die Histaminfreisetzung aus Mastzellen zu hemmen .

Biologische Aktivität

Epinastine hydrochloride is a second-generation antihistamine primarily used to treat allergic conjunctivitis. It exhibits multiple biological activities, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of pro-inflammatory mediators. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and case reports.

Epinastine acts through several mechanisms:

- Histamine H1 Receptor Antagonism : Epinastine selectively binds to H1 receptors, preventing histamine from eliciting allergic responses.

- Mast Cell Stabilization : It inhibits mast cell degranulation, thereby reducing the release of histamine and other mediators involved in allergic reactions.

- Inhibition of Pro-inflammatory Mediators : Epinastine decreases the secretion of leukotrienes and other inflammatory cytokines from activated eosinophils and mast cells, contributing to its anti-allergic effects .

Pharmacokinetics

- Bioavailability : Approximately 40% after topical administration.

- Protein Binding : About 64%.

- Half-Life : Approximately 12 hours.

- Metabolism : Mainly excreted unchanged; less than 10% metabolized .

Ophthalmic Solutions

This compound is available as a 0.05% ophthalmic solution. Several studies have demonstrated its efficacy in treating allergic conjunctivitis:

- Study on Ocular Itching and Hyperemia : A randomized clinical trial showed that epinastine significantly reduced ocular itching and conjunctival hyperemia compared to placebo at various time points post-administration (15 minutes, 4 hours, and 8 hours) (p<0.001) .

| Time Point | Epinastine Group (n=87) | Placebo Group (n=87) | p-value |

|---|---|---|---|

| 15 minutes | Significant reduction | Not significant | <0.001 |

| 4 hours | Significant reduction | Not significant | <0.001 |

| 8 hours | Significant reduction | Not significant | <0.001 |

- Safety Profile : The studies reported no serious adverse events, indicating a favorable safety profile for epinastine in treating allergic conjunctivitis .

Case Studies

- Case of Allergic Conjunctivitis : A 55-year-old woman with worsening dry eye symptoms was treated with epinastine. After administration, she experienced rapid relief from burning and itching symptoms, demonstrating the clinical effectiveness of epinastine in real-world scenarios .

- Atopic Cough Treatment : A study involving a patient with chronic cough due to eosinophilic bronchitis showed that treatment with epinastine (20 mg/day) resulted in significant improvement in cough scores and bronchial hyperresponsiveness after four weeks . This suggests potential applications beyond allergic conjunctivitis.

Comparative Efficacy

In comparative studies against other antihistamines like olopatadine, epinastine has shown noninferiority while providing superior results in certain parameters related to allergic conjunctivitis .

Eigenschaften

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXSGUIOOQPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80012-43-7 (Parent) | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046502 | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-04-0 | |

| Record name | Epinastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.